3-(4-benzylpiperazin-1-yl)benzoic Acid
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Overview
Description
3-(4-Benzylpiperazin-1-yl)benzoic acid is an organic compound with the molecular formula C18H20N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the nitrogen atom of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-benzylpiperazine with a suitable benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-benzylpiperazine reacts with 3-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is studied for its potential antimicrobial and antifungal properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, while the benzoic acid moiety may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)benzoic acid
- 3-(4-Ethylpiperazin-1-yl)benzoic acid
- 3-(4-Phenylpiperazin-1-yl)benzoic acid
Uniqueness
3-(4-Benzylpiperazin-1-yl)benzoic acid is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. The benzyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity to certain biological targets compared to its methyl or ethyl analogs .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVIMCYYOLMNKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406299 |
Source
|
Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247117-97-1 |
Source
|
Record name | 3-(4-benzylpiperazin-1-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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